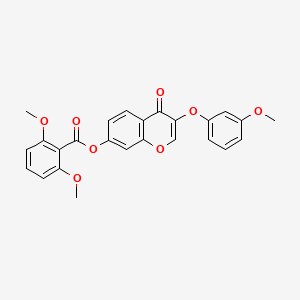

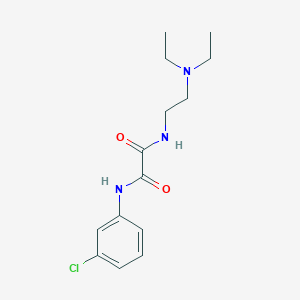

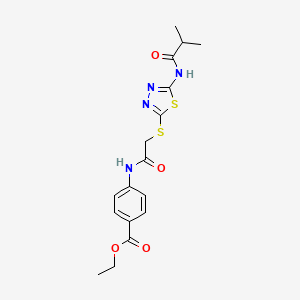

3-(3-甲氧基苯氧基)-4-氧代-4H-香豆素-7-基 2,6-二甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves strategies such as Friedel-Crafts acylation, domino reactions, and cyclization processes. For instance, a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives can be achieved from internal alkynes and 2-methoxybenzoyl chlorides through a domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping (or oxa-Michael addition)/demethylation reaction sequence under mild conditions, yielding various chromen-4-one derivatives in one pot with high yield (Bam & Chalifoux, 2018).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives, including 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate, can be characterized by techniques such as X-ray crystallography. The crystal structure of these compounds often reveals significant details about their molecular geometry, including dihedral angles and planarity, which are crucial for understanding their chemical reactivity and physical properties (Abou et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in a variety of chemical reactions, including etherification, oximation, and Beckmann rearrangement, contributing to their versatility as synthetic intermediates. These reactions are instrumental in the synthesis of complex organic molecules, showcasing the reactive nature of the chromen-4-one core structure and its functional groups (Chen, Ye, & Hu, 2012).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Intermolecular and intramolecular hydrogen bonding, as well as steric effects from substituents, play significant roles in determining these properties. Studies focusing on thermochemistry and calorimetry of related compounds provide insights into their stability and behavior in different physical states (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of chromen-4-one derivatives, including reactivity patterns and interaction with various reagents, are central to their applications in organic synthesis. The presence of multiple functional groups allows for diverse reactions, including cyclocondensation and nucleophilic substitution, enabling the synthesis of a wide range of complex molecules (Iaroshenko et al., 2012).

科学研究应用

抗微生物和抗肿瘤特性

- 抗微生物和抗肿瘤活性:与3-(3-甲氧基苯氧基)-4-氧代-4H-香豆素-7-基 2,6-二甲氧基苯酸酯结构相关的化合物,如格雷索富林及其衍生物,已显示出中等抗微生物和抗肿瘤活性。这表明在开发针对特定微生物感染和某些类型癌症的治疗方面具有潜在应用(Xia et al., 2011)。

结构和化学分析

- 热化学分析:对与所讨论化合物在结构上相似的甲氧基酚和二甲氧基苯的研究已调查了它们的热化学性质。这项研究对于了解这些化合物在各种条件下的稳定性和反应性至关重要,这对于它们在科学研究中的潜在应用至关重要(Varfolomeev et al., 2010)。

生物学和药理学研究

- 抗炎活性:像1,4-二甲氧基苯和3,7-二羟基-4H-香豆素-4-酮这样的酚类化合物已显示出对LPS诱导的细胞中NO产生的抑制作用,表明具有潜在的抗炎特性。这些发现可以指导进一步研究与3-(3-甲氧基苯氧基)-4-氧代-4H-香豆素-7-基 2,6-二甲氧基苯酸酯结构相关的化合物的抗炎应用(Min & Cuong, 2013)。

合成和材料科学

- 衍生物的合成:通过弗里德尔-克拉夫斯酰化等反应合成香豆素-4-酮衍生物的研究突显了3-(3-甲氧基苯氧基)-4-氧代-4H-香豆素-7-基 2,6-二甲氧基苯酸酯在新化学实体开发中的潜力。这些合成途径对于扩展材料科学和药理学中的应用范围至关重要(Bam & Chalifoux, 2018)。

属性

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O8/c1-28-15-6-4-7-16(12-15)32-22-14-31-21-13-17(10-11-18(21)24(22)26)33-25(27)23-19(29-2)8-5-9-20(23)30-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKPKMDDQWBXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)